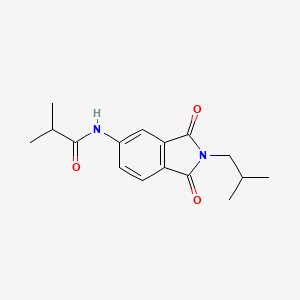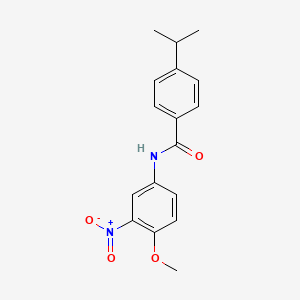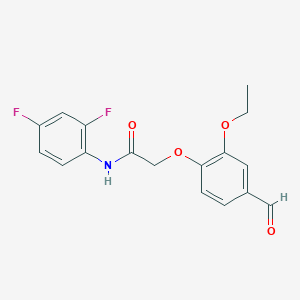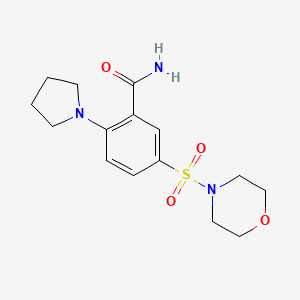
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylpropanamide
説明
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylpropanamide is a chemical compound used in scientific research for various purposes. The compound is also known as N-Isobutyl-2-methyl-5-oxo-2,3-dihydro-1H-isoindole-1-carboxamide and is abbreviated as IDN-6556.
作用機序
IDN-6556 acts as a selective and potent inhibitor of ASK1 by binding to the ATP-binding site of the kinase domain. The inhibition of ASK1 by IDN-6556 leads to the suppression of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This results in the modulation of various cellular processes, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
IDN-6556 has been shown to have significant biochemical and physiological effects in various disease models. In a mouse model of Alzheimer's disease, IDN-6556 was found to reduce amyloid-beta-induced neuroinflammation and cognitive impairment. In a rat model of myocardial infarction, IDN-6556 was found to reduce cardiac injury and improve cardiac function. In a mouse model of acute lung injury, IDN-6556 was found to reduce lung inflammation and improve lung function.
実験室実験の利点と制限
IDN-6556 has several advantages for lab experiments. The compound is highly selective for ASK1 and does not inhibit other kinases. This makes it an ideal tool for studying the role of ASK1 in various disease models. However, IDN-6556 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
IDN-6556 has shown promising results in various disease models, and there is a need for further research to explore its therapeutic potential. Some future directions for research include:
1. Investigating the efficacy of IDN-6556 in other disease models, such as Parkinson's disease and multiple sclerosis.
2. Developing more potent and selective ASK1 inhibitors based on the structure of IDN-6556.
3. Studying the pharmacokinetics and pharmacodynamics of IDN-6556 in humans to determine its safety and efficacy for clinical use.
4. Exploring the potential of IDN-6556 as a combination therapy with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, IDN-6556 is a promising compound with potential therapeutic applications in various diseases. The compound's selective inhibition of ASK1 makes it an ideal tool for studying the role of ASK1 in various disease models. However, further research is needed to explore its therapeutic potential, pharmacokinetics, and pharmacodynamics in humans.
科学的研究の応用
IDN-6556 has been extensively studied for its potential therapeutic applications in various diseases. The compound is a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is involved in the regulation of cellular stress responses, inflammation, and cell death. ASK1 has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
特性
IUPAC Name |
2-methyl-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)8-18-15(20)12-6-5-11(7-13(12)16(18)21)17-14(19)10(3)4/h5-7,9-10H,8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOJZYQIXVKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4399923.png)
![N-phenyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4399934.png)
![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![1-[3-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399943.png)
![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)



![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

![1-[(4-phenoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4400017.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)